2-ethyl-3H-pyrimidin-4-one
Overview
Description
2-ethyl-3H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl group at the 2-position and a keto group at the 4-position
Mechanism of Action
Target of Action
Pyrimidinones and their derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s known that pyrimidinones interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes for 2-ethyl-3H-pyrimidin-4-one are yet to be elucidated.
Biochemical Pathways
Pyrimidinones have been associated with a variety of biological processes, including antiviral and antileukemic activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Pharmacokinetics
For instance, the pharmacokinetics of 4(3H)-pyrimidinones were optimized to improve terminal half-lives and oral bioavailabilities .
Result of Action
Related pyrimidinones have shown a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2-ethyl-3H-pyrimidin-4-one belongs, have significant biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents
Cellular Effects
Some compounds in the pyrimidine class have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis
Molecular Mechanism
It is known that pyrimidines can have a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.
Another method involves the use of formamide and ethyl acetoacetate under acidic conditions. The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-ethyl-3H-pyrimidin-4-ol.
Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with additional functional groups.
Reduction: Formation of 2-ethyl-3H-pyrimidin-4-ol.
Substitution: Formation of substituted pyrimidine derivatives with varying alkyl or aryl groups.
Scientific Research Applications
2-ethyl-3H-pyrimidin-4-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-ethyl-3H-pyrimidin-4-one can be compared with other similar compounds, such as:
2-methyl-3H-pyrimidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
2-ethyl-3H-pyrimidin-2-one: Similar structure but with the keto group at the 2-position instead of the 4-position.
2-ethyl-4H-pyrimidin-4-one: Similar structure but with a different tautomeric form.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-7-4-3-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWIXYGAJDWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304353 | |
Record name | 2-ethyl-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-50-1 | |
Record name | 14331-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethyl-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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